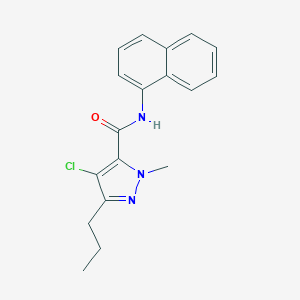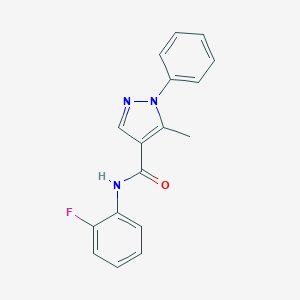
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide, also known as DMF-10, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMF-10 belongs to the family of nicotinamide derivatives and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is not fully understood. However, it has been suggested that 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide exerts its biological activities by modulating various signaling pathways in cells. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biochemical and physiological effects. For example, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the expression of various genes involved in cancer development. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively easy synthesis method, which allows for large-scale production. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit various biological activities, making it a potential candidate for the development of new therapeutics. However, one of the limitations of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide. One possible direction is the development of new analogs of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide with improved solubility and potency. Another direction is the study of the pharmacokinetics and pharmacodynamics of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo, which will provide important information for its potential use in humans. Additionally, the study of the mechanism of action of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide will provide important insights into its biological activities and potential therapeutic applications. Finally, the study of the toxicity and safety of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide in vivo will be important for its potential use in humans.
Synthesemethoden
The synthesis of 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction yields 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide as a white crystalline solid with a purity of over 95%. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been widely studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide has been found to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)nicotinamide |
|---|---|
Molekularformel |
C13H9Cl2FN2O |
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
2,6-dichloro-5-fluoro-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-2-4-8(5-3-7)17-13(19)9-6-10(16)12(15)18-11(9)14/h2-6H,1H3,(H,17,19) |
InChI-Schlüssel |
BTRUPOARDKFDQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287596.png)
![3-(4-Methylphenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287599.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)
![5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287601.png)




![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)

![3-(3,5-Dimethylphenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287616.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)